n,n'-ethylenebisbenzamide

Catalog No.
S1905368
CAS No.
644-33-7
M.F
C16H16N2O2
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n,n'-ethylenebisbenzamide

CAS Number

644-33-7

Product Name

n,n'-ethylenebisbenzamide

IUPAC Name

N-(2-benzamidoethyl)benzamide

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C16H16N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)

InChI Key

NWGGAHDZCNJXJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2

solubility

40.2 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2

Antioxidant and Antibacterial Activities

Scientific Field: This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application: Benzamide compounds, including n,n’-ethylenebisbenzamide, have been synthesized and analyzed for their antioxidant and antibacterial activities .

Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Acid-Base Sensing Materials and Indicators in Volumetric Titrations

Scientific Field: This application is related to the field of Analytical Chemistry .

Summary of the Application: N,N’-ethylenebis(acetylacetoneiminato) Nickel (II) and Copper (II) Schiff Base Complexes have been reported as sensing materials and indicators in qualitative, spectroscopic and volumetric determinations of acids and bases .

Methods of Application: The UV–Vis spectroscopic properties of these complexes in the presence of different acids were investigated, and acid–base titrations using these complexes as indicators were carried out .

Results or Outcomes: Alcoholic solutions of these complexes are purple and orange-red, respectively, and both solutions become decolourized upon adding strong acids. Addition of NaOH to the same solution, reproduces both the original colours and UV–Vis spectra, implying that the acid–base chemistry of these complexes is reversible .

Supplying Iron to Dicot Plants

Scientific Field: This application is in the field of Plant Nutrition .

Summary of the Application: The compound N,N′-Bis(2-hydroxy-5-methylbenzyl) ethylenediamine-N,N′-diacetic acid (HJB), which is similar to n,n’-ethylenebisbenzamide, has been used to supply iron to dicot plants .

Methods of Application: Chelates prepared with the stable isotope 57Fe were used in both soil and hydroponic experiments. In the hydroponic experiment, nutrient solutions with low doses of chelates were renewed weekly .

Results or Outcomes: Soybean plants treated with HJB/57Fe3+ recorded a higher biomass and SPAD index in young leaves than the plants treated with o,oEDDHA/57Fe3+. The results of both pot experiments are associated with a faster ability by o,oEDDHA to provide Fe to the plants and with a more continuous supply of Fe from HJB/Fe3+ .

Acid–Base Indicators in Strong Acid-Weak Base Titrations

Scientific Field: This application is in the field of Analytical Chemistry .

Summary of the Application: N,N′-ethylenebis(acetylacetoneiminato) nickel (II) and copper (II) Schiff base complexes, which are similar to n,n’-ethylenebisbenzamide, have been used as acid–base indicators in strong acid-weak base titrations .

Results or Outcomes: Alcoholic solutions of these complexes are purple and orange-red, respectively, and both solutions become decolourized upon adding strong acids. Addition of NaOH to the same solution reproduces both the original colours and UV–Vis spectra, implying that the acid–base chemistry of these complexes is reversible .

N,N'-ethylenebisbenzamide is an organic compound characterized by two benzamide groups linked by an ethylene bridge. Its chemical formula is C16H16N2O2C_{16}H_{16}N_2O_2. The compound features two amide functional groups, which are known for their ability to participate in hydrogen bonding and contribute to the compound's solubility and reactivity. N,N'-ethylenebisbenzamide is primarily utilized in various chemical syntheses and biological applications due to its structural properties.

Typical of amides and benzamides:

  • Hydrolysis: Under acidic or basic conditions, N,N'-ethylenebisbenzamide can hydrolyze to yield the corresponding carboxylic acids and amines.
  • Formation of Amides: It can react with various amines to form new amide bonds, often used in peptide synthesis.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the nitrogen atom can act as a nucleophile.
  • Condensation Reactions: It can engage in condensation reactions with aldehydes or ketones, forming imines or related compounds.

Research indicates that N,N'-ethylenebisbenzamide and its derivatives exhibit biological activities, including:

  • Antioxidant Properties: Some studies have shown that benzamide derivatives possess antioxidant capabilities, which may be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Activity: Certain derivatives of N,N'-ethylenebisbenzamide have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in pharmaceuticals .
  • Potential Drug Candidates: The compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects, particularly in cancer research .

Several synthetic routes exist for the preparation of N,N'-ethylenebisbenzamide:

  • Direct Reaction of Benzoyl Chloride with Ethylenediamine: This method involves reacting benzoyl chloride with ethylenediamine under controlled conditions to yield N,N'-ethylenebisbenzamide .
  • Using Trichloroacetophenone: Another route includes the reaction of 2,2,2-trichloroacetophenone with ethylenediamine, which provides a straightforward synthesis pathway .
  • Alternative Methods: Various other methods have been documented, including those utilizing different coupling agents or solvents to enhance yields and purity .

N,N'-ethylenebisbenzamide finds applications across several fields:

  • Pharmaceuticals: It is utilized as a precursor in drug synthesis, particularly for compounds targeting specific biological pathways.
  • Polymer Science: The compound can act as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of materials.
  • Agriculture: Some derivatives are explored for their potential use as agrochemicals due to their biological activity against pests and pathogens.

Interaction studies involving N,N'-ethylenebisbenzamide focus on its binding affinity and reactivity with various biological targets:

  • Enzyme Inhibition: Research has indicated that certain derivatives may inhibit specific enzymes, which could lead to therapeutic applications in treating diseases like cancer or bacterial infections.
  • Receptor Binding Studies: Studies examining how this compound interacts with cellular receptors provide insights into its potential pharmacological effects.

Several compounds share structural similarities with N,N'-ethylenebisbenzamide. Here are some notable examples:

Compound NameChemical FormulaKey Features
N,N'-diethylbenzamideC16H18N2O2C_{16}H_{18}N_2O_2Contains ethyl groups; different steric properties.
N,N'-bis(4-methylbenzamide)C18H20N2O2C_{18}H_{20}N_2O_2Substituted methyl groups on benzene rings; altered reactivity.
N,N'-bis(phenyl)ureaC13H12N2OC_{13}H_{12}N_2OUrea instead of amide; different hydrogen bonding capabilities.
BenzamideC7H7NOC_{7}H_{7}NOSimple amide structure; serves as a base structure for derivatives.

Uniqueness

N,N'-ethylenebisbenzamide is unique due to its dual benzamide structure linked by an ethylene group, which allows for diverse reactivity and interaction patterns not found in simpler amides or ureas. Its ability to serve as a versatile building block in organic synthesis further distinguishes it from related compounds, making it valuable in both research and industrial applications.

Infrared (IR) Spectral Signatures

Infrared spectroscopy serves as a fundamental characterization technique for N,N'-ethylenebisbenzamide, providing detailed information about its functional groups and molecular vibrations. The compound exhibits characteristic absorption bands that can be systematically assigned to specific vibrational modes within the molecule [1] [2] [3].

The most prominent spectral features arise from the benzamide functional groups present in the compound. The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹, manifesting as broad absorption bands due to hydrogen bonding interactions between amide groups [1] [4]. These N-H stretches often display variable intensity depending on the degree of intermolecular hydrogen bonding in the solid state.

The carbonyl stretching vibrations (C=O) represent another critical diagnostic feature, appearing in the range of 1630-1680 cm⁻¹. This amide I band is particularly sensitive to the local environment and hydrogen bonding patterns. In N,N'-ethylenebisbenzamide, the presence of two equivalent benzamide groups results in strong absorption in this region, with potential splitting or broadening depending on conformational effects and crystal packing arrangements [3] [5].

The amide II band, occurring between 1500-1550 cm⁻¹, results from coupled N-H bending and C-N stretching vibrations. This band provides complementary information about the amide functionality and is particularly useful for distinguishing between different amide conformations. The intensity and position of this band can vary significantly with hydrogen bonding patterns and molecular conformation [4] [6].

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the ethylene bridge occur at slightly lower frequencies (2850-3000 cm⁻¹). The aromatic C=C stretching vibrations manifest as multiple bands between 1450-1600 cm⁻¹, providing a fingerprint region characteristic of the benzene ring substitution pattern [5] [6].

Lower frequency regions contain C-N stretching vibrations (1200-1350 cm⁻¹) and out-of-plane aromatic C-H bending modes (650-900 cm⁻¹), which serve as additional structural confirmations. The specific pattern of these lower frequency bands can provide information about the overall molecular symmetry and crystal packing effects [2] [3].

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information for N,N'-ethylenebisbenzamide through both ¹H and ¹³C NMR techniques. The symmetric nature of the molecule results in characteristic spectral patterns that reflect its bis-benzamide structure [7] [8] [9].

¹H NMR spectroscopy reveals several distinct regions corresponding to different proton environments. The aromatic protons from both benzene rings typically appear as complex multiplets in the 7.2-7.8 ppm region, integrating for ten protons total. The chemical shift values within this range depend on the electronic environment and any substituent effects on the aromatic rings [10] [8].

The amide N-H protons represent a particularly informative feature, appearing as broad signals typically between 6.0-8.0 ppm. These protons are often exchangeable with deuterium oxide, confirming their assignment. The broadness of these signals results from quadrupolar relaxation effects and exchange processes, while their chemical shift position reflects the degree of hydrogen bonding and electronic deshielding from the adjacent carbonyl groups [7] [10].

The ethylene bridge methylene protons (NCH₂CH₂N) appear as characteristic signals in the 3.5-3.8 ppm region. Due to the symmetric nature of the molecule, these protons appear as equivalent multiplets, typically showing triplet splitting patterns due to coupling with the adjacent N-H protons. The chemical shift position reflects the electron-withdrawing effect of the adjacent amide nitrogens [8] [11].

¹³C NMR spectroscopy provides complementary structural information through carbon chemical shifts. The carbonyl carbons (C=O) appear as the most downfield signals, typically in the 167-172 ppm range. These quaternary carbons provide diagnostic information about the amide functionality and can be sensitive to conformational effects and hydrogen bonding patterns [8] [12].

The aromatic carbon resonances span a range from approximately 126-137 ppm, with the ipso carbons (directly attached to the carbonyl groups) appearing at the downfield end of this range (133-137 ppm) due to the electron-withdrawing effect of the carbonyl substituent. The remaining aromatic carbons (ortho, meta, and para positions) appear in the 126-131 ppm region [13] [14].

The aliphatic methylene carbons of the ethylene bridge typically resonate in the 39-42 ppm range. The exact chemical shift depends on the nitrogen substitution pattern and any conformational effects that influence the local electronic environment [8] [13].

Advanced NMR techniques, such as two-dimensional correlation spectroscopy and variable-temperature studies, can provide additional insights into conformational dynamics and intermolecular interactions. These methods are particularly valuable for understanding the solution behavior and potential conformational isomerism of N,N'-ethylenebisbenzamide [9] [15].

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of N,N'-ethylenebisbenzamide. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interaction patterns that are essential for understanding the compound's solid-state properties [16] [17] [18].

The molecular geometry revealed by X-ray crystallography typically shows N,N'-ethylenebisbenzamide adopting a conformation where the two benzamide groups are oriented to maximize intramolecular and intermolecular hydrogen bonding interactions. The C-N bond lengths in the amide groups are characteristic of partial double bond character due to resonance effects, typically measuring approximately 1.32-1.38 Å [17] [19].

The ethylene bridge adopts a staggered conformation to minimize steric interactions between the bulky benzamide substituents. The C-C bond length in the bridge is typically close to the standard single bond value of ~1.54 Å, while the C-N bonds connecting the bridge to the amide nitrogens show lengths intermediate between single and double bonds [20] [18].

Crystal packing analysis reveals the three-dimensional arrangement of molecules in the solid state, which is primarily governed by hydrogen bonding interactions between amide groups. The N-H···O hydrogen bonds typically exhibit donor-acceptor distances in the range of 2.8-3.2 Å, with nearly linear geometries that optimize the electrostatic interactions [17] [19].

Unit cell parameters and space group determination provide information about the crystal symmetry and molecular arrangements. Many benzamide derivatives crystallize in centrosymmetric space groups, reflecting the tendency for symmetric hydrogen bonding arrangements [16] [18].

Thermal displacement parameters obtained from the diffraction analysis provide insights into molecular dynamics in the crystal lattice. Larger displacement parameters for certain atoms or molecular segments can indicate increased thermal motion or disorder, which may correlate with solution-state conformational flexibility [20] [17].

Hydrogen Bonding Networks and Conformational Isomerism

The hydrogen bonding patterns in N,N'-ethylenebisbenzamide crystals play a crucial role in determining both the molecular conformation and overall crystal stability. The compound's ability to act as both hydrogen bond donor (through N-H groups) and acceptor (through C=O groups) leads to complex three-dimensional hydrogen bonding networks [17] [19] [21].

Intramolecular hydrogen bonding can occur between the amide groups when the molecule adopts appropriate conformations. These internal hydrogen bonds influence the preferred molecular geometry and can stabilize specific conformational states. The strength of intramolecular hydrogen bonds depends on the geometric constraints imposed by the ethylene bridge and the spatial arrangement of donor and acceptor groups [19] [15].

Intermolecular hydrogen bonding networks typically dominate the crystal packing arrangements. Common motifs include chain-like structures where molecules are linked through N-H···O hydrogen bonds, or sheet-like arrangements involving multiple hydrogen bonding interactions. These networks contribute significantly to the crystal lattice energy and influence physical properties such as melting point and solubility [17] [21].

Conformational isomerism in N,N'-ethylenebisbenzamide can arise from rotation around the C-N bonds connecting the ethylene bridge to the benzamide groups. The rotational barriers around these bonds are influenced by both steric effects and the partial double bond character resulting from amide resonance [15] [22].

The preferred conformations in the crystal state may differ from those in solution due to the influence of crystal packing forces. Hydrogen bonding requirements in the crystal can stabilize conformations that might be less favored in isolation. This phenomenon highlights the importance of considering both solution and solid-state structural information [23] [24].

Temperature-dependent crystallographic studies can provide insights into conformational dynamics and phase transitions. Variable-temperature diffraction experiments may reveal changes in unit cell parameters, space group symmetry, or molecular conformations as a function of temperature [25] [18].

Polymorphism represents another important aspect of the crystallographic behavior. Different crystal forms of N,N'-ethylenebisbenzamide may exist with distinct packing arrangements, hydrogen bonding patterns, and physical properties. Understanding polymorphic behavior is crucial for applications where crystal form affects performance [24] [26].

Computational Modeling Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide essential insights into the electronic structure, geometry optimization, and energetic properties of N,N'-ethylenebisbenzamide. These quantum mechanical calculations complement experimental characterization techniques by providing detailed information about molecular orbitals, charge distributions, and thermodynamic properties [27] [28] [29].

Ground state geometry optimization using DFT methods, typically employing functionals such as B3LYP with basis sets like 6-31G(d,p), reveals the most stable molecular conformation in the gas phase. These calculations provide precise bond lengths, bond angles, and dihedral angles that can be compared with experimental X-ray crystallographic data [27] [28].

The optimized geometry typically shows the ethylene bridge in an extended conformation to minimize steric interactions between the benzamide groups. The amide groups tend to adopt planar conformations due to resonance stabilization, with the aromatic rings positioned to minimize intramolecular steric clashes [28] [29].

Frontier molecular orbital analysis through DFT calculations provides insights into the electronic properties of N,N'-ethylenebisbenzamide. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electron-donating and electron-accepting capabilities. Typically, the HOMO is localized on the aromatic rings and nitrogen atoms, while the LUMO involves the carbonyl groups and aromatic π* orbitals [27] [28].

The HOMO-LUMO energy gap provides information about the compound's electronic excitation properties and chemical reactivity. A smaller gap generally indicates higher reactivity and lower excitation energies for electronic transitions. For benzamide derivatives, HOMO-LUMO gaps typically range from 5-6 eV, reflecting moderate electronic stability [28] [29].

Electrostatic potential mapping reveals the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential. These maps are particularly useful for understanding hydrogen bonding preferences and intermolecular interaction sites. The carbonyl oxygens typically show negative potential regions, while the amide N-H groups exhibit positive potential areas [27] [30].

Natural population analysis and Mulliken charge analysis provide quantitative information about atomic charges and electron density distributions. These analyses help identify the most nucleophilic and electrophilic sites within the molecule, which is important for understanding reactivity patterns and intermolecular interactions [28] [29].

Vibrational frequency calculations yield theoretical infrared and Raman spectra that can be directly compared with experimental spectroscopic data. These calculations not only validate the optimized geometry (absence of imaginary frequencies) but also provide detailed assignments for observed vibrational bands [31] [29].

Molecular Dynamics Simulations

Molecular dynamics simulations provide dynamic information about N,N'-ethylenebisbenzamide behavior in various environments, including gas phase, solution, and crystal phases. These simulations reveal conformational flexibility, intermolecular interactions, and thermodynamic properties that complement static DFT calculations [32] [33] [34].

Classical molecular dynamics simulations typically employ established force fields such as OPLS-AA, AMBER, or CHARMM to model the interatomic interactions. These simulations can explore conformational space over nanosecond to microsecond timescales, providing insights into the relative stability of different molecular conformations and the barriers to conformational interconversion [32] [35].

Conformational analysis through MD simulations reveals the preferred orientations of the benzamide groups relative to the ethylene bridge. The simulations typically show rotation around the C-N bonds connecting the bridge to the amide groups, with energy barriers that depend on steric interactions and partial double bond character [33] [35].

Solvation studies using explicit solvent models provide information about the compound's behavior in different chemical environments. Water solvation simulations can reveal hydrogen bonding patterns with solvent molecules and changes in preferred conformations upon solvation. Organic solvents may show different solvation patterns that influence conformational preferences [32] [34].

Temperature-dependent simulations provide insights into thermal effects on molecular structure and dynamics. Higher temperatures generally increase conformational flexibility and may reveal accessible conformations that are not apparent at lower temperatures. These studies are particularly relevant for understanding behavior under different experimental conditions [33] [36].

Crystal phase simulations can model the solid-state behavior of N,N'-ethylenebisbenzamide, including thermal motion, lattice dynamics, and potential phase transitions. These simulations complement X-ray crystallographic studies by providing dynamic information about crystal behavior [34] [35].

Hydrogen bonding analysis from MD trajectories provides detailed statistics about hydrogen bond formation, breaking, and lifetimes. This information is crucial for understanding the stability of hydrogen bonding networks and their influence on molecular properties [32] [34].

Free energy calculations using techniques such as umbrella sampling or free energy perturbation can quantify the energetic costs of conformational changes or intermolecular association processes. These calculations provide thermodynamic information that complements experimental measurements [33] [36].

Integration of MD simulations with experimental data through techniques such as enhanced sampling methods or restraint-based simulations can provide refined structural models that account for both computational predictions and experimental observations [32] [34].

XLogP3

2.2

UNII

YMU5QQF59S

Other CAS

644-33-7

Wikipedia

Benzamide, N,N'-1,2-ethanediylbis-

General Manufacturing Information

Benzamide, N,N'-1,2-ethanediylbis-: INACTIVE

Dates

Last modified: 08-16-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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